BDP 581/591 azide

Übersicht

Beschreibung

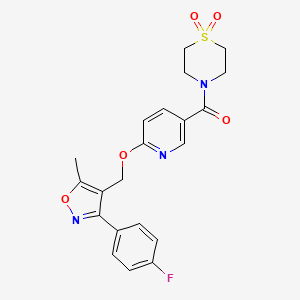

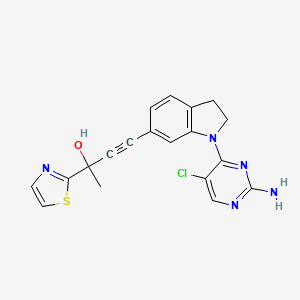

BDP 581/591 azide is a relatively hydrophobic borondipyrromethene fluorophore . It is a bright and versatile fluorophore with a high brightness, significant two-photon cross-section, and relatively long fluorescence lifetime . The dye reacts with reactive oxygen species (ROS), changing its fluorescence . It can be used for intracellular monitoring of ROS . This azide derivative can be used for the conjugation with both small molecules and biomolecules to construct tracers for fluorescence polarization assays and microscopy probes .

Molecular Structure Analysis

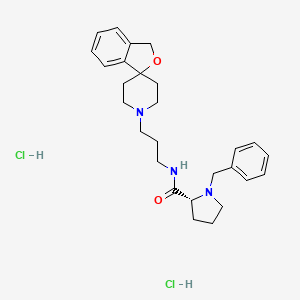

The molecular formula of BDP 581/591 azide is C25H25N6BF2O . Its molecular weight is 474.31 .Chemical Reactions Analysis

BDP 581/591 azide reacts with reactive oxygen species (ROS), changing its fluorescence . This property allows it to be used as a probe for ROS .Physical And Chemical Properties Analysis

BDP 581/591 azide is a dark solid . It has good solubility in DCM, alcohols, DMF, and DMSO . Its excitation/absorption maximum is at 585 nm, and its emission maximum is at 594 nm . The fluorescence quantum yield is 0.83 .Wissenschaftliche Forschungsanwendungen

Fluorescence Microscopy in Cellular Proteins

BDP 581/591 azide, specifically BODIPY-cyclooctyne (BDPY), has been utilized in fluorescence microscopy for imaging cellular proteins. This application leverages the capability of BDPY to label intracellular proteins in live mammalian cells, enabling significant fluorescence signals for detailed cellular analysis (Beatty et al., 2011).

Sensor Molecules in Analytical Chemistry

In analytical chemistry, BDP 581/591 azide derivatives have been incorporated into sensor molecules, like boron-dipyrromethene (BDP), for detecting metal ions. These molecules show amplified fluorescence upon binding with specific ions, such as Fe(III), highlighting their potential as selective indicators in various solvents, including water (Bricks et al., 2005).

Photosensitizers for Photodynamic Therapy

BDP 581/591 azide-based compounds, particularly those derived from BODIPY chromophores, serve as efficient photosensitizers. They generate reactive oxygen species upon light illumination, finding applications in studies of oxidative stress and photodynamic therapy. Their high photostability and wide range of solvent applicability make them versatile in various environmental conditions (Yogo et al., 2005).

Lipid Peroxidation Probes

C11-BODIPY(581/591) is a noteworthy BDP 581/591 azide derivative used as a fluorescent probe for indexing lipid peroxidation and antioxidant efficacy. Its unique characteristics, such as emission in the visible range, high quantum yield, and environmental insensitivity, make it highly suitable for studying oxidative processes in biological systems (Drummen et al., 2002).

Particle Formation in Pharmaceutical Applications

BDP 581/591 azide derivatives have also found applications in the pharmaceutical industry. Techniques like the rapid expansion of supercritical solution (RESS) have been used to micronize compounds like beclomethasone-17,21-dipropionate (BDP) for pulmonary delivery, highlighting the compound's versatility in drug formulation and delivery systems (Charpentier et al., 2008).

Lung Deposition Studies in Medical Research

Studies have been conducted on lung deposition of compounds like hydrofluoroalkane-134a beclomethasone dipropionate (HFA-BDP), comparing it with other variants in healthy volunteers. This research is crucial in understanding the efficacy and deposition patterns of respiratory drugs in medical treatments (Leach et al., 2002).

Biomedical and Ophthalmic Applications

BDP derivatives have been extensively used in various biomedical applications, such as in the development of biodegradable polymers for ophthalmic drug delivery. Their unique properties, like mucoadhesive characteristics and capability for controlled release systems, make them ideal for treating ophthalmic conditions (Osi et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for BDP 581/591 azide are not mentioned in the retrieved sources, its properties suggest potential uses in various fields. Its ability to react with ROS and change its fluorescence can be utilized in biological research for monitoring ROS in cells . Furthermore, its potential for conjugation with small molecules and biomolecules to construct tracers opens up possibilities for its use in fluorescence polarization assays and microscopy probes .

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BF2N6O/c27-26(28)33-21(10-5-4-9-20-7-2-1-3-8-20)11-13-23(33)19-24-14-12-22(34(24)26)15-16-25(35)30-17-6-18-31-32-29/h1-5,7-14,19H,6,15-18H2,(H,30,35)/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUOEWAPMDBSIO-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP 581/591 azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)

![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)